molecular formula C4H4N2O B169656 4-Hydroxypyridazine CAS No. 17417-57-1

4-Hydroxypyridazine

Cat. No.: B169656
CAS No.: 17417-57-1
M. Wt: 96.09 g/mol
InChI Key: VHVUTJZQFZBIRR-UHFFFAOYSA-N
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Description

4-Hydroxypyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms and a hydroxyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxypyridazine can be synthesized through several methods. One common approach involves the oxidation of pyridazine ammonia using oxidizing agents such as hydrogen peroxide or silver oxide . Another method includes the cyclization of appropriate precursors under specific reaction conditions .

Industrial Production Methods: Industrial preparation of this compound often involves multi-step processes starting from readily available raw materials. For instance, 3,6-dichloropyridazine can be chlorinated to form 3,4,6-trichloropyridazine, which is then converted to 3,6-dichloro-4-hydroxypyridazine. This intermediate is further processed to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, silver oxide.

    Reducing Agents: Common reducing agents used in organic synthesis.

    Substitution Reagents: Various halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridazine compounds .

Mechanism of Action

The mechanism of action of 4-Hydroxypyridazine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For instance, some derivatives inhibit calcium ion influx, which is crucial for platelet aggregation .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxypyridazine is unique due to the presence of the hydroxyl group at the fourth position, which imparts distinct chemical reactivity and biological properties.

Properties

IUPAC Name

1H-pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-4-1-2-5-6-3-4/h1-3H,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVUTJZQFZBIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902473
Record name NoName_1717
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20733-10-2
Record name pyridazin-4-ol
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